1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine
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Overview
Description
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, a furan ring, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of 4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Biochemical Pathways
It is likely that the compound interferes with the metabolic processes of the target organisms, leading to their death .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. It has demonstrated superior antipromastigote activity against Leishmania aethiopica and significant inhibition effects against Plasmodium berghei .
Preparation Methods
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the sulfonyl group: The pyrazole derivative is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the furan ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling with piperazine: The final step involves the coupling of the furan-2-carbonyl chloride with piperazine under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.
Pharmaceutical Research: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reagent in chemical reactions.
Comparison with Similar Compounds
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine can be compared with other similar compounds, such as:
1-(1H-pyrazol-4-ylsulfonyl)-4-(furan-2-carbonyl)piperazine: Lacks the dimethyl substitution on the pyrazole ring, which may affect its biological activity and chemical reactivity.
1-(1H-pyrazol-4-ylsulfonyl)-4-(thiophene-2-carbonyl)piperazine: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and interactions with biological targets.
1-(1H-pyrazol-4-ylsulfonyl)-4-(benzoyl)piperazine: Features a benzoyl group instead of a furan-2-carbonyl group, potentially affecting its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
[4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-11-13(10-16(2)15-11)23(20,21)18-7-5-17(6-8-18)14(19)12-4-3-9-22-12/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROCPWOMGHFXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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